2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of isoquinoline, pyridazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This intermediate can be synthesized from homoveratrylamine through a Pictet-Spengler reaction with formaldehyde under acidic conditions .
Next, the thiophene moiety is introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives. The final step involves the formation of the pyridazinone ring, which can be achieved through cyclization reactions involving hydrazine derivatives and suitable diketones or ketoesters .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound, known for its use in the synthesis of various alkaloids.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their electronic properties and use in materials science.
Pyridazinone derivatives: Compounds containing the pyridazinone ring, which have been studied for their potential biological activities.
Uniqueness
What sets 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one apart is its unique combination of these three moieties, which may confer a distinct set of properties and activities
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-10-14-7-8-22(12-15(14)11-18(17)26-2)13-23-20(24)6-5-16(21-23)19-4-3-9-27-19/h3-6,9-11H,7-8,12-13H2,1-2H3 |
InChI Key |
WVFDQDZZLNWNHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CS4)OC |
Origin of Product |
United States |
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